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Abstract
Z-360, also known as Nastorazepide, is a potent and selective, orally active antagonist of the

cholecystokinin-2 (CCK-2) receptor, a G-protein coupled receptor implicated in various

physiological and pathological processes.[1][2] This technical guide provides a comprehensive

overview of the available pharmacokinetic and pharmacodynamic properties of Z-360, with a

focus on its mechanism of action and its potential therapeutic applications, particularly in

oncology. While detailed quantitative pharmacokinetic data remains limited in the public

domain, this document synthesizes the existing preclinical findings to offer a valuable resource

for researchers in the field.

Introduction
Z-360 is a non-peptide, 1,5-benzodiazepine derivative that has demonstrated high affinity and

selectivity for the CCK-2 receptor.[1][3] The CCK-2 receptor, and its endogenous ligands

gastrin and cholecystokinin (CCK), play a significant role in gastrointestinal physiology,

including the regulation of gastric acid secretion.[4][5] Furthermore, the gastrin/CCK-2 receptor

axis has been implicated in the proliferation and survival of certain cancer cells, making it a

promising target for anti-cancer therapies. Z-360 has been investigated as a potential

therapeutic agent, particularly for pancreatic cancer, often in combination with standard

chemotherapy.[1]
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Pharmacodynamics
Mechanism of Action
Z-360 exerts its pharmacological effects by competitively binding to the CCK-2 receptor,

thereby blocking the downstream signaling pathways initiated by its endogenous ligands,

gastrin and CCK.[5] The binding affinity of Nastorazepide to the human CCK-2 receptor is

potent, with a reported Ki value of 0.47 nM.[1][2]

The activation of the CCK-2 receptor by its agonists triggers a cascade of intracellular events.

Z-360, as an antagonist, inhibits these signaling pathways. The primary mechanism involves

the Gq alpha subunit of the G-protein complex, which in turn activates phospholipase C (PLC).

PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

These events culminate in the activation of downstream pathways, including the mitogen-

activated protein kinase (MAPK) cascade, which is crucial for cell proliferation and survival.

By blocking the initial receptor activation, Z-360 has been shown to inhibit the production and

activity of several key signaling molecules involved in tumorigenesis and inflammation,

including:

Interleukin-1β (IL-1β)

Ephrin B1

Vascular Endothelial Growth Factor (VEGF)

Hypoxia-Inducible Factor-1α (HIF-1α)

Furthermore, Z-360 has been observed to reduce the phosphorylation of Akt, a key component

of the PI3K/Akt survival pathway, and the NR2B subunit of the NMDA receptor.[1][2]

Signaling Pathway
The following diagram illustrates the signaling pathway of the CCK-2 receptor and the point of

intervention by Z-360.
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CCK-2 receptor signaling pathway and inhibition by Z-360.

Pharmacokinetics
Detailed quantitative pharmacokinetic data for Z-360, including parameters such as Cmax,

Tmax, AUC, elimination half-life, bioavailability, and metabolism, are not extensively available in

publicly accessible literature. Clinical trials have been conducted to evaluate the safety,

tolerability, and pharmacokinetics of single and multiple doses of Z-360 in healthy subjects and

in combination with gemcitabine in patients with advanced pancreatic cancer; however, the

specific results of these pharmacokinetic analyses have not been widely published.[6]

Preclinical studies have noted that Z-360 is an orally active compound.[1][2] Studies in mice

have utilized oral administration of Z-360, indicating sufficient absorption to achieve therapeutic

effects in vivo.[1]

Table 1: Summary of Available Pharmacokinetic Information for Z-360

Parameter Species
Route of
Administration

Value Reference

Oral Activity Human, Mouse Oral Active [1][2]

Quantitative Data N/A N/A
Not Publicly

Available
-
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Preclinical Efficacy
Z-360 has demonstrated anti-tumor activity in various preclinical cancer models.

Pancreatic Cancer
In subcutaneous xenograft models using the human pancreatic cancer cell line MiaPaCa2,

orally administered Z-360 was shown to inhibit tumor growth in a dose-dependent manner.[1]

When used in combination with the standard-of-care chemotherapeutic agent gemcitabine, Z-
360 exhibited enhanced anti-tumor effects in an orthotopic mouse model of pancreatic cancer.

[1]

Other Cancers
Preclinical studies have also suggested the potential of Z-360 in other malignancies. It has

been shown to inhibit colorectal cancer liver metastasis and increase survival in a mouse

ascites model.[1]

Experimental Protocols
Detailed, step-by-step experimental protocols for the pharmacokinetic and pharmacodynamic

evaluation of Z-360 are not readily available. However, based on standard methodologies in

pharmacology, the following sections outline the general procedures that would be employed.

In Vivo Pharmacokinetic Study Design (General
Workflow)
The following diagram illustrates a general workflow for a preclinical pharmacokinetic study.
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General workflow for a preclinical pharmacokinetic study.

CCK-2 Receptor Binding Assay (General Protocol)
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This assay is used to determine the binding affinity of a compound to the CCK-2 receptor.

Cell Culture and Membrane Preparation:

Culture cells expressing the human CCK-2 receptor (e.g., HEK293 or CHO cells).

Harvest the cells and homogenize them in a suitable buffer to prepare a cell membrane

fraction.

Determine the protein concentration of the membrane preparation.

Binding Reaction:

In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand for the

CCK-2 receptor (e.g., [3H]CCK-8), and varying concentrations of the test compound (Z-
360).

Incubate the mixture to allow for competitive binding to reach equilibrium.

Separation and Detection:

Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the

free radioligand.

Wash the filters to remove any non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Plot the percentage of specific binding of the radioligand against the concentration of the

test compound.

Calculate the IC50 (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand).

Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
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Conclusion
Z-360 (Nastorazepide) is a potent and selective CCK-2 receptor antagonist with a clear

mechanism of action involving the inhibition of key signaling pathways implicated in cell

proliferation and survival. Preclinical studies have demonstrated its potential as an anti-cancer

agent, particularly in pancreatic cancer. However, there is a notable lack of publicly available,

detailed quantitative pharmacokinetic data for Z-360. Further publication of results from clinical

and preclinical studies would be invaluable to the scientific community for a more

comprehensive understanding of its therapeutic potential and for guiding future drug

development efforts targeting the CCK-2 receptor.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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